![molecular formula C13H17N3O2S B106192 ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate CAS No. 139751-05-6](/img/structure/B106192.png)
ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C13H17N3O2S . It is also known as Ethyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring substituted with a propylsulfanyl group at the 6-position and a carbamate group at the 2-position . The carbamate group is further substituted with an ethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.36 . It has a density of 1.3±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 6 freely rotating bonds . The compound has a polar surface area of 92 Å2 and a molar refractivity of 77.3±0.4 cm3 .Scientific Research Applications
Medicine
In the medical field, benzimidazole derivatives like ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate have been explored for their potential therapeutic properties. They have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . These compounds can act as enzyme inhibitors, which makes them valuable in the development of new drugs targeting specific biological pathways.
Agriculture
Benzimidazoles are also significant in agriculture, particularly as antiparasitic agents . They can be used to protect crops from various pests and diseases, contributing to the increase in crop yield and quality . Their role in plant protection makes them an essential component of integrated pest management strategies.
Industry
In industrial applications, benzimidazole derivatives are utilized for their chemical stability and biological activity . They can serve as intermediates in the synthesis of more complex molecules or as active ingredients in various products . Their versatility in chemical reactions makes them valuable for industrial research and development.
Environmental Science
The environmental applications of benzimidazoles include their use as biodegradable pesticides . Due to their antimicrobial properties, they can be used in formulations that are less harmful to the environment compared to traditional pesticides . This aligns with the growing need for sustainable and eco-friendly agricultural practices.
Biochemistry
In biochemistry, benzimidazole derivatives are important for studying protein interactions and enzyme activities . They can be used as probes or inhibitors in biochemical assays to understand the function of biological molecules . This information is crucial for the development of new biochemical techniques and diagnostic tools.
Pharmacology
Pharmacologically, benzimidazole compounds are known for their broad spectrum of activity . They have been investigated for their potential use in treating a variety of conditions, including cardiovascular diseases, neurological disorders, and metabolic diseases . Their pharmacological profile makes them a focus of ongoing drug discovery and development efforts.
Mechanism of Action
Target of Action
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, also known as Ethyl Albendazole , is a derivative of Albendazole Given its relation to albendazole, it’s likely that it targets parasitic worms, specifically their tubulin protein .
Mode of Action
Albendazole, a related compound, works by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production .
Biochemical Pathways
Based on the mode of action of albendazole, it can be inferred that the compound affects the microtubule formation pathway in parasitic worms, leading to their immobilization and death .
Result of Action
Based on the action of albendazole, it can be inferred that the compound causes degenerative alterations in the tegument and intestinal cells of the worm, leading to diminished energy production and ultimately, the immobilization and death of the parasite .
properties
IUPAC Name |
ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQMOQWGJCZGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.